2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine
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Overview
Description
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is a chemical compound that belongs to the class of oxazolines Oxazolines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This process is carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The resulting oxazolines can then be oxidized to the corresponding oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: The major product formed from the oxidation of this compound is the corresponding oxazole.
Substitution: Substitution reactions yield various substituted pyridine derivatives, depending on the reagents used.
Scientific Research Applications
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in various catalytic and biological processes, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenolato: This compound is similar in structure but contains a phenol group instead of a pyridine ring.
2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenolato-nickel(II): This compound contains a nickel ion coordinated to the oxazoline ligand.
Uniqueness
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is unique due to the presence of both an oxazoline ring and a pyridine ring in its structure
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H14N2O/c1-2-9-8-14-11(13-9)7-10-5-3-4-6-12-10/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
WKIUPAOWYKIJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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